molecular formula C15H19N3O4 B570634 (S)-Imazamox CAS No. 355838-61-8

(S)-Imazamox

Katalognummer B570634
CAS-Nummer: 355838-61-8
Molekulargewicht: 305.334
InChI-Schlüssel: NUPJIGQFXCQJBK-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Imazamox is a herbicide that is widely used in agriculture to control weeds. It belongs to the group of imidazolinone herbicides and is known for its selective nature, meaning that it only affects certain types of plants and does not harm others. In

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-Imazamox involves the reaction of 2,4-dihydroxy-5-nitrophenylacetic acid with (S)-2-amino-4-methylpentanoic acid in the presence of a coupling agent to form the desired compound.", "Starting Materials": ["2,4-dihydroxy-5-nitrophenylacetic acid", "(S)-2-amino-4-methylpentanoic acid", "Coupling agent"], "Reaction": ["Step 1: Activation of the carboxylic acid group of 2,4-dihydroxy-5-nitrophenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Addition of (S)-2-amino-4-methylpentanoic acid to the activated 2,4-dihydroxy-5-nitrophenylacetic acid in the presence of a base such as triethylamine to form an amide bond.", "Step 3: Purification of the crude product by column chromatography using a suitable solvent system such as ethyl acetate and hexanes to obtain the desired (S)-Imazamox."] }

CAS-Nummer

355838-61-8

Produktname

(S)-Imazamox

Molekularformel

C15H19N3O4

Molekulargewicht

305.334

IUPAC-Name

5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1

InChI-Schlüssel

NUPJIGQFXCQJBK-HNNXBMFYSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C

Synonyme

5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid;  2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid

Herkunft des Produkts

United States

Q & A

Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?

A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.